N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1260905-93-8
VCID: VC6359241
InChI: InChI=1S/C18H19ClN4O2/c1-2-3-9-20-16(24)12-23-10-5-8-15(23)18-21-17(22-25-18)13-6-4-7-14(19)11-13/h4-8,10-11H,2-3,9,12H2,1H3,(H,20,24)
SMILES: CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Molecular Formula: C18H19ClN4O2
Molecular Weight: 358.83

N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

CAS No.: 1260905-93-8

Cat. No.: VC6359241

Molecular Formula: C18H19ClN4O2

Molecular Weight: 358.83

* For research use only. Not for human or veterinary use.

N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide - 1260905-93-8

Specification

CAS No. 1260905-93-8
Molecular Formula C18H19ClN4O2
Molecular Weight 358.83
IUPAC Name N-butyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Standard InChI InChI=1S/C18H19ClN4O2/c1-2-3-9-20-16(24)12-23-10-5-8-15(23)18-21-17(22-25-18)13-6-4-7-14(19)11-13/h4-8,10-11H,2-3,9,12H2,1H3,(H,20,24)
Standard InChI Key FYDZTJFDNIZRPJ-UHFFFAOYSA-N
SMILES CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 1,2,4-oxadiazole ring substituted at position 3 with a 3-chlorophenyl group.

  • A pyrrole ring linked to the oxadiazole via a carbon-carbon bond.

  • An N-butylacetamide side chain attached to the pyrrole nitrogen.

The IUPAC name, N-butyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide, reflects this arrangement. The chlorine atom at the meta position of the phenyl ring may influence electronic properties and bioactivity by modulating lipophilicity and steric interactions.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC18H19ClN4O2\text{C}_{18}\text{H}_{19}\text{ClN}_4\text{O}_2
Molecular Weight358.83 g/mol
SMILESCCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
InChIKeyFYDZTJFDNIZRPJ-UHFFFAOYSA-N

Solubility data remain unspecified, but analogous acetamides typically exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis involves multi-step reactions (Figure 1):

  • Oxadiazole Ring Formation: Condensation of a hydrazine derivative (e.g., 3-chlorophenylhydrazine) with a carboxylic acid ester under dehydrating conditions.

  • Pyrrole Functionalization: Introduction of the pyrrole moiety via Paal-Knorr synthesis or transition metal-catalyzed coupling.

  • Acetamide Side-Chain Addition: Alkylation of the pyrrole nitrogen with N-butyl bromoacetamide in the presence of a base.

Optimization Challenges

  • Oxadiazole Stability: The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments.

  • Regioselectivity: Ensuring proper substitution patterns on the pyrrole and oxadiazole rings requires precise stoichiometry and temperature control.

Biological TargetAnalogous CompoundIC₅₀/EC₅₀
Staphylococcus aureus3-Phenyl-1,2,4-oxadiazole12.5 µM
HT-29 Cancer CellsPyrrole-acetamide derivatives8.7 µM

These values highlight the need for targeted assays to quantify this compound’s potency.

Analytical Characterization

Spectroscopic Methods

  • ¹H/¹³C NMR: Confirms proton environments and carbon skeleton. Key signals include:

    • Pyrrole C-H protons at δ 6.2–6.8 ppm.

    • Oxadiazole ring carbons at δ 160–170 ppm.

  • LC-MS: Validates molecular weight (m/z 358.83) and purity (>95%).

Applications and Future Directions

Drug Development

The compound’s modular structure allows derivatization for:

  • Kinase Inhibitors: Targeting EGFR or VEGFR2.

  • Antiparasitic Agents: Leveraging the chlorophenyl group’s hydrophobic interactions.

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